

Head-to-Head Comparison of M5 Negative Allosteric Modulators

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Compound of Interest

Compound Name: (Rac)-VU 6008667

Cat. No.: B12295290

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A comprehensive guide for researchers and drug development professionals on the pharmacological properties and experimental evaluation of leading M5 Negative Allosteric Modulators (NAMs).

The M5 muscarinic acetylcholine receptor, a Gq-coupled receptor predominantly expressed in the central nervous system, has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders, including addiction, schizophrenia, and movement disorders. Negative allosteric modulators (NAMs) of the M5 receptor offer a nuanced approach to modulating its activity, providing greater subtype selectivity compared to orthosteric ligands. This guide provides a head-to-head comparison of two prominent M5 NAMs, ML375 and VU6008667, summarizing their pharmacological data and detailing the experimental protocols used for their characterization.

Data Presentation: Quantitative Comparison of M5 NAMs

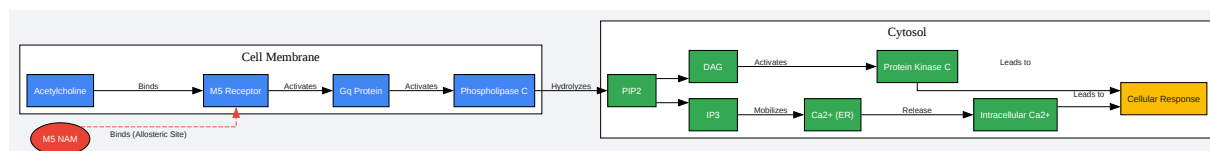
The following table summarizes the key in vitro and in vivo pharmacological parameters for ML375 and VU6008667, facilitating a direct comparison of their potency, selectivity, and pharmacokinetic properties.

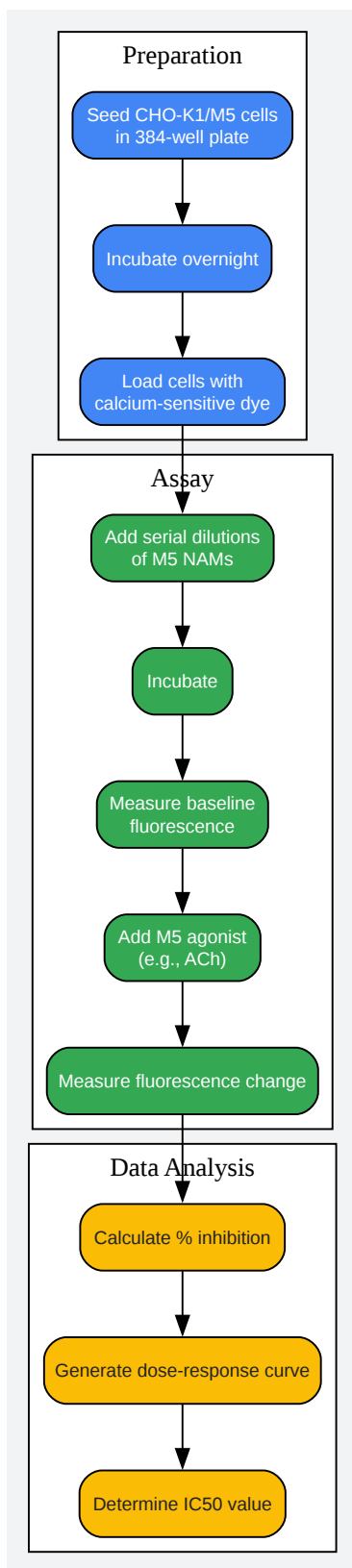
| Parameter | ML375 | VU6008667 | Reference |
|-------------------------------|--------------------------------|---|-----------|
| In Vitro Potency (IC50) | | | |
| Human M5 | 300 nM | 1.2 μ M | [1][2] |
| Rat M5 | 790 nM | 1.6 μ M | [1][2] |
| Selectivity (IC50) | | | |
| Human M1-M4 | > 30 μ M | > 10 μ M (M5 NAM activity) | [1][3] |
| Pharmacokinetics | | | |
| Rat Half-life (t1/2) | 80 hr | 2.3 hr | [4][5] |
| Rat Oral Bioavailability (%F) | 80% | 17% | [2][4] |
| Brain-to-Plasma Ratio (Kp) | High CNS penetration | High CNS penetration | [1][2] |
| In Vivo Efficacy | | | |
| Cocaine Self-Administration | Attenuates reinforcing effects | - | [4] |
| Opioid Self-Administration | Attenuates reinforcing effects | Decreases self-administration and cue-induced reinstatement | [4][6] |

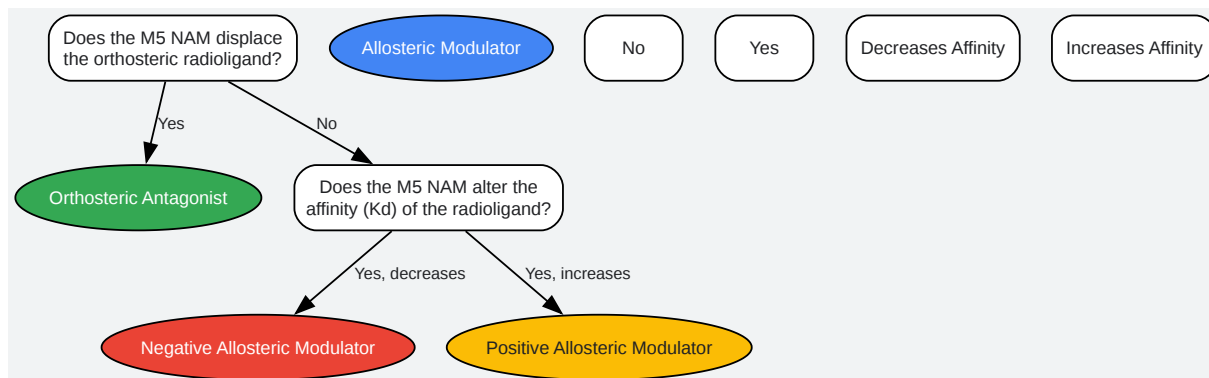
M5 Receptor Signaling Pathway

Activation of the M5 muscarinic receptor by acetylcholine initiates a signaling cascade through the Gq protein alpha subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺), while DAG

activates protein kinase C (PKC). M5 NAMs bind to an allosteric site on the receptor, distinct from the acetylcholine binding site, and negatively modulate this signaling cascade.







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References

- 1. Recent progress in the discovery and development of negative allosteric modulators of mGluR5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. experts.unthsc.edu [experts.unthsc.edu]
- 3. researchgate.net [researchgate.net]
- 4. Acute Negative Allosteric Modulation of M5 Muscarinic Acetylcholine Receptors Inhibits Oxycodone Self-Administration and Cue-Induced Reactivity with no effect on Antinociception - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a highly potent, novel M5 positive allosteric modulator (PAM) demonstrating CNS exposure: 1-((1H-indazol-5-yl)sulfonyl)-N-ethyl-N-(2-(trifluoromethyl)benzyl)piperidine-4-carboxamide (ML380) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of the First CNS penetrant M5 Positive Allosteric Modulator (PAM) Based on a Novel, non-Isatin Core - PubMed [pubmed.ncbi.nlm.nih.gov]

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